molecular formula C24H18N4O6S B2519846 7-[(furan-2-yl)methyl]-6-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1115892-76-6

7-[(furan-2-yl)methyl]-6-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2519846
CAS No.: 1115892-76-6
M. Wt: 490.49
InChI Key: PFUYCXMTNUMFAR-UHFFFAOYSA-N
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Description

7-[(furan-2-yl)methyl]-6-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a methoxyphenyl group, and an oxadiazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(furan-2-yl)methyl]-6-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, starting with the preparation of the furan-2-ylmethyl and 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction typically requires the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The use of automated systems and advanced analytical techniques would be essential to monitor the synthesis and ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-[(furan-2-yl)methyl]-6-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The oxadiazole moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the oxadiazole moiety may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying interactions with biological targets. It may serve as a lead compound for drug discovery and development.

Medicine

In medicine, the compound’s structure suggests potential therapeutic applications. It could be investigated for its efficacy in treating various diseases, particularly those involving oxidative stress or inflammation.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[(furan-2-yl)methyl]-6-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The furan ring and oxadiazole moiety may interact with enzymes or receptors, modulating their activity. The compound’s effects on cellular pathways could involve inhibition of oxidative stress or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 7-[(furan-2-yl)methyl]-6-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one stands out due to its complex structure and the presence of multiple functional groups

Properties

IUPAC Name

7-(furan-2-ylmethyl)-6-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O6S/c1-30-15-5-2-4-14(8-15)22-26-21(34-27-22)12-35-24-25-18-10-20-19(32-13-33-20)9-17(18)23(29)28(24)11-16-6-3-7-31-16/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUYCXMTNUMFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CO6)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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